2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride

Medicinal Chemistry Chemical Synthesis Assay Development

2-Fluoro-3-pyridin-4-ylaniline dihydrochloride eliminates solubility and reactivity variability in kinase inhibitor synthesis. • Ready-to-dissolve dihydrochloride salt - direct aqueous stock solution without pH tweaking. • 2-Fluoro group ortho to NH2 modulates SNAr reactivity and cross-coupling, plus enables 19F NMR metabolic stability tracking. • Pyridin-4-yl ensures ATP-binding pocket hinge engagement; low cost vs. regioisomers accelerates SAR campaigns. In stock for same-day dispatch.

Molecular Formula C11H11Cl2FN2
Molecular Weight 261.12
CAS No. 2413876-97-6
Cat. No. B2669842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride
CAS2413876-97-6
Molecular FormulaC11H11Cl2FN2
Molecular Weight261.12
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)F)C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C11H9FN2.2ClH/c12-11-9(2-1-3-10(11)13)8-4-6-14-7-5-8;;/h1-7H,13H2;2*1H
InChIKeyMROSAQJHFVTINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-3-pyridin-4-ylaniline – Chemical Identity & Procurement


2-Fluoro-3-pyridin-4-ylaniline dihydrochloride (CAS 2413876-97-6) is a fluorinated pyridyl-substituted aniline derivative supplied as a dihydrochloride salt for enhanced handling stability [1]. Its molecular formula is C11H11Cl2FN2, with a molecular weight of 261.12 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-targeted heterocycles, owing to its dual fluorine and pyridine substitution pattern that enables site-selective cross-coupling and late-stage functionalization [2]. The salt form improves aqueous solubility relative to the free base, facilitating more reliable stock solution preparation and reaction setup [1].

Salt form

Aqueous stock preparation without co-solvent

19F handle

NMR metabolic tracking and potential 18F labeling

Regiochemistry

Pyridin-4-yl meta to aniline for kinase hinge binding

2-Fluoro-3-pyridin-4-ylaniline – Why Generic Substitution Fails


Generic substitution among pyridylaniline derivatives is not scientifically valid due to the profound impact of fluorine substitution and regiochemistry on both chemical reactivity and biological target engagement. The 2-fluoro group ortho to the aniline nitrogen in 2-fluoro-3-pyridin-4-ylaniline dihydrochloride creates a unique electronic environment that alters nucleophilic aromatic substitution (SNAr) reactivity, cross-coupling efficiency, and metal-binding properties compared to non-fluorinated or regioisomeric analogs [1]. Fluorine substituents in heterocyclic amines have been shown to significantly modulate pKa and logP values relative to parent non-fluorinated structures, directly affecting solubility and passive permeability [2]. In kinase inhibitor scaffolds, the precise positioning of the pyridin-4-yl group is essential for forming critical hydrogen bonds within the ATP-binding pocket; even minor positional shifts can ablate inhibitory activity [3]. The dihydrochloride salt form further distinguishes this compound from free-base analogs by enabling direct aqueous dissolution without pH adjustment, reducing variability in biological assay preparation [1]. Consequently, substituting any structurally similar pyridylaniline without rigorous head-to-head validation risks introducing uncontrolled variables in both synthetic and biological workflows.

1

Non-fluorinated analogs lack 19F NMR / 18F labeling and alter SNAr reactivity, limiting direct replacement.

2

Regioisomeric pyridylanilines (e.g., 4-fluoro or 2,4-substituted) shift kinase hydrogen-bond geometry; target engagement may not reproduce.

3

Free-base form requires pH adjustment for aqueous work; dihydrochloride salt ensures consistent solubility and reduces assay variability.

2-Fluoro-3-pyridin-4-ylaniline – Quantitative Differentiation from Analogs


Aqueous Solubility & Handling: Salt vs Free Base

2-Fluoro-3-pyridin-4-ylaniline dihydrochloride (MW 261.12) offers markedly improved aqueous solubility and handling reproducibility compared to the free base form of the same scaffold. The dihydrochloride salt eliminates the need for pH adjustment or co-solvent addition during aqueous stock solution preparation, a common requirement for the free base. This property is particularly critical in high-throughput screening (HTS) and biological assay workflows where consistent compound delivery is paramount [1].

Salt vs. free base
Cross-study comparable
Dihydrochloride enables direct aqueous dissolution; free base requires co-solvent or pH adjustment

Simplifies high-throughput screening workflows; may reduce solubility-related false negatives.

Reported solubility context; verify lot-specific consistency.

Medicinal Chemistry Chemical Synthesis Assay Development

19F NMR and PET Tracer Compatibility vs Non-Fluorinated Analogs

The presence of the 2-fluoro substituent in 2-fluoro-3-pyridin-4-ylaniline dihydrochloride confers a critical analytical and translational advantage not available with non-fluorinated pyridylaniline analogs such as 3-(pyridin-4-yl)aniline (CAS 40034-44-4) . This fluorine atom provides a sensitive 19F NMR handle for monitoring metabolic stability and protein binding in vitro, as well as a direct pathway for 18F radiolabeling to generate PET imaging probes [1]. Recent advances in deaminative radiofluorination of aniline-derived pyridinium salts demonstrate that this scaffold class is amenable to late-stage 18F incorporation for positron emission tomography (PET) tracer development [2].

19F NMR / PET potential
Class-level inference
19F present enables metabolic monitoring; non-fluorinated analog (3-(pyridin-4-yl)aniline) lacks this handle

Supports 19F NMR stability studies and potential 18F PET tracer development.

Radiolabeling efficiency requires validation; class-level evidence.

Medicinal Chemistry Imaging Drug Metabolism

Regiochemistry for Kinase ATP-Pocket Hydrogen Bonding

The meta-substitution pattern of the pyridin-4-yl group relative to the aniline nitrogen in 2-fluoro-3-pyridin-4-ylaniline dihydrochloride is critical for forming specific hydrogen-bonding interactions within kinase ATP-binding pockets. Structural studies of related 3-(pyridin-4-yl)aniline-containing kinase inhibitors reveal that the pyridine nitrogen engages in a conserved hydrogen bond with the hinge region of the kinase, while the aniline nitrogen acts as a hydrogen bond donor [1]. Regioisomeric analogs such as 4-fluoro-3-(pyridin-4-yl)aniline (CAS 154716-47-9) or 2-fluoro-4-(pyridin-4-yl)aniline alter the spatial orientation of these key pharmacophoric elements, which can severely diminish or abolish kinase inhibitory activity [2].

Kinase hinge geometry
Class-level inference
Pyridin-4-yl at meta to aniline NH2; regioisomers disrupt conserved hydrogen-bond network

Regiochemistry determines kinase binding; critical for structure-based design.

Based on crystallographic class-level inference; confirm for target kinase.

Kinase Inhibition Structure-Based Drug Design Medicinal Chemistry

Cost Efficiency vs Regioisomeric Fluoropyridinyl Analogs

From a procurement standpoint, 2-fluoro-3-pyridin-4-ylaniline dihydrochloride offers a significant cost advantage over structurally similar fluorinated pyridylaniline building blocks. As of 2025, the target compound is available at $306 for 0.05g (95% purity) [1]. In contrast, the closely related analog 3-(2-fluoropyridin-4-yl)aniline (CAS 883199-17-5), which features the fluorine on the pyridine ring rather than the aniline ring, is priced at $739 for 1g [2]. While the unit sizes differ, this represents a substantially higher cost per gram for the fluoropyridinyl analog, which may not provide commensurate advantages in all synthetic applications.

Cost comparison
Cross-study comparable
$306/0.05g vs. $739/1g for 3-(2-fluoropyridin-4-yl)aniline (2025 commercial pricing)

Lower cost supports initial screening and academic SAR exploration.

Unit sizes differ; assess total synthesis budget.

Procurement Cost Analysis Chemical Sourcing

Orthogonal Reactivity: Aniline and Pyridine Moieties

The 2-fluoro-3-pyridin-4-ylaniline scaffold offers orthogonal synthetic handles that enable iterative functionalization without protecting group manipulation. The aniline nitrogen can undergo amide bond formation or Buchwald-Hartwig amination, while the pyridin-4-yl group can participate in SNAr reactions or serve as a directing group for C-H activation. This contrasts with non-fluorinated analogs such as 3-(pyridin-4-yl)aniline, where the absence of the 2-fluoro group alters the electron density of the aromatic ring, impacting regioselectivity in electrophilic aromatic substitution and cross-coupling reactions . The fluorine atom additionally acts as a leaving group in nucleophilic aromatic substitution (SNAr) chemistry, enabling further site-selective derivatization that is not accessible in non-fluorinated congeners [1].

Orthogonal reactivity
Class-level inference
Three reactive handles (aniline NH2, pyridine N, 2-F) vs. two in non-fluorinated analog

Enables iterative functionalization; may reduce protecting group steps.

Reactivity depends on reaction conditions; validate for specific library design.

Organic Synthesis Cross-Coupling Medicinal Chemistry

GHS Hazard Profile vs Structurally Similar Compounds

The target compound's hazard classification, while not fully detailed in all vendor sources, is expected to differ from that of its closest structural analogs. The non-fluorinated analog 3-(pyridin-4-yl)aniline (CAS 40034-44-4) is not classified with specific GHS hazard statements in standard vendor documentation . In contrast, the regioisomeric analog 4-fluoro-3-(pyridin-4-yl)aniline (CAS 154716-47-9) is explicitly classified with H302 (harmful if swallowed) and H315 (causes skin irritation) [1]. Given that 2-fluoro-3-pyridin-4-ylaniline dihydrochloride is supplied as a salt, its handling, storage, and disposal requirements may differ materially from the free-base compounds. Labs should consult the specific Safety Data Sheet (SDS) for this exact CAS number to ensure proper risk assessment.

GHS profile
Cross-study comparable
Regioisomer 4-fluoro-3-(pyridin-4-yl)aniline carries H302/H315; target compound SDS not fully detailed

Hazard profile may differ; review SDS for exact CAS 2413876-97-6.

Do not assume analog safety equivalence.

Lab Safety Procurement Risk Assessment

2-Fluoro-3-pyridin-4-ylaniline – Key Application Scenarios


Kinase-Focused Screening Libraries for Oncology

This compound is optimally deployed as a core building block for synthesizing focused libraries of kinase inhibitors, particularly those targeting DYRK1A and related dual-specificity kinases. The pyridin-4-yl group forms a critical hinge-binding interaction, while the 2-fluoro substituent enables metabolic stability tracking via 19F NMR and provides a handle for further SAR exploration via SNAr chemistry [1]. The dihydrochloride salt form ensures consistent aqueous solubility for high-throughput screening, reducing false negatives due to compound precipitation [2].

18F-Labeled PET Tracers for Neuroinflammation and Oncology

The 2-fluoro substituent positions this compound as a precursor for late-stage 18F radiolabeling via deaminative radiofluorination of its aniline-derived pyridinium salt, enabling the development of PET imaging agents [1]. This is particularly valuable for translational studies requiring non-invasive monitoring of target engagement or disease progression in oncology and neuroinflammation models. The pyridin-4-yl group can be further elaborated to incorporate targeting moieties without perturbing the fluorine label [2].

Cost-Effective SAR Campaigns for Academia and Biotech

Given its lower commercial price point relative to regioisomeric fluoropyridinyl aniline analogs [1], this compound is economically advantageous for SAR exploration where multiple analogs must be synthesized and screened. The orthogonal reactivity of the aniline nitrogen and pyridine ring allows for rapid diversification without protecting group strategies, reducing synthetic cycle times and labor costs [2]. This makes it particularly well-suited for academic labs and early-stage biotech companies with constrained medicinal chemistry budgets.

Metabolic Stability Assessment and Lead Optimization

The intrinsic 19F NMR handle enables direct monitoring of metabolic stability in liver microsome and hepatocyte assays without requiring additional isotopic labeling [1]. This allows medicinal chemists to rapidly assess the impact of structural modifications on metabolic half-life, guiding late-stage lead optimization efforts. Furthermore, the 2-fluoro group can serve as a blocking group to prevent oxidative metabolism at the ortho position, potentially enhancing in vivo half-life compared to non-fluorinated analogs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pyridin-4-yl hinge-binding motif
DYRK1A/dual-specificity kinase assays
18F PET tracer precursor
19F/18F labeling handle
Radiolabeling efficiency and tracer stability
Cost-effective SAR exploration
Lower procurement cost vs. regioisomers
Budget-constrained analog library synthesis
Metabolic stability studies
19F NMR metabolic monitoring
In vitro microsome/hepatocyte half-life

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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